
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound that contains a thiadiazole moiety. Thiadiazole derivatives are known for their wide range of biological activities, including antifungal, antimicrobial, and anticonvulsant properties . They are also associated with a wide range of therapeutic activities like antidiabetic, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves several steps. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives: A study by Chen et al. (2010) details the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds demonstrated anti-tobacco mosaic virus activity.
- Formation of Novel Compounds: Min et al. (2015) synthesized new sulfoxide compounds containing 1,2,3-thiadiazole moiety, showing moderate biological activities.
- Conversion into Formazans: Research by Sah et al. (2014) involved converting 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole into formazans, demonstrating moderate antimicrobial activity.
Biological and Pharmaceutical Research
- Antimicrobial Agents: The study by Sah et al. (2014) indicates potential use as antimicrobial agents.
- Carbonic Anhydrase Inhibitors: Briganti et al. (2000) explored metal complexes of sulfonamides derived from 5-(2-chlorophenyl)-1, 3, 4-thiadiazole-2-sulfonamide, finding powerful inhibition against carbonic anhydrase isozymes and potential in ocular fluid secretion regulation.
Structural and Chemical Analysis
- Crystal Structure Studies: Min et al. (2015) reported the crystal structure of a synthesized sulfoxide compound containing 1,2,3-thiadiazole, providing insights into molecular configuration.
- NMR Spectroscopy: Sun et al. (1999) conducted 1H and 13C NMR spectroscopy on thiadiazoles containing a 1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety, aiding in structural determination.
Orientations Futures
The future directions for “4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological activities, these compounds could be further developed and optimized for various therapeutic uses .
Mécanisme D'action
Target of Action
Similar compounds, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been reported to possess antifungal, antiviral, and herbicidal properties for potential agricultural applications .
Mode of Action
It’s worth noting that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.
Biochemical Pathways
Based on the antiviral activity of similar compounds , it can be inferred that the compound may interfere with the replication cycle of viruses, thereby inhibiting their proliferation.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may have potential antiviral effects.
Action Environment
It’s worth noting that the reaction is relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be a significant environmental factor influencing the compound’s action.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYIFLYODNECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
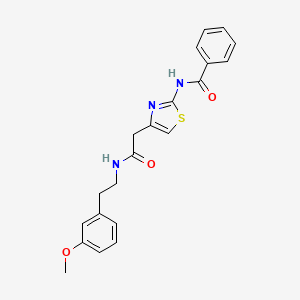
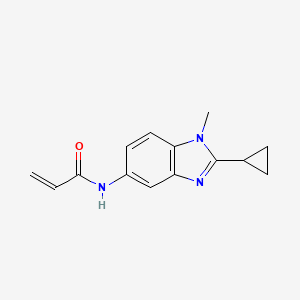
![1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2451836.png)


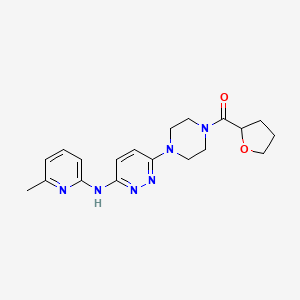
![6-[5-(1,3-Benzothiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2451843.png)
![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)
![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)
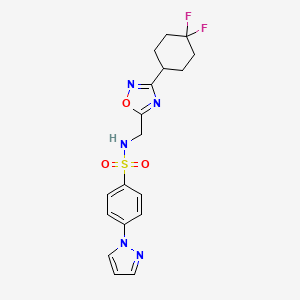
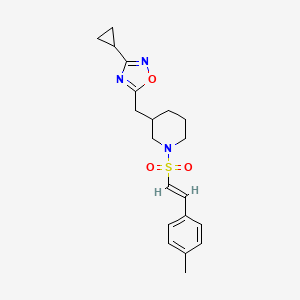
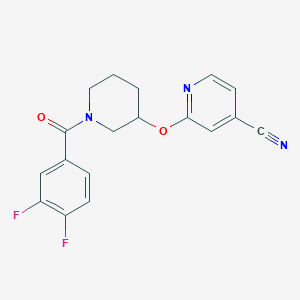
![(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2451853.png)
